

Quinolin-8-ylmethanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Quinolin-8-ylmethanol**

Cat. No.: **B099120**

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IUPAC Name: **quinolin-8-ylmethanol** CAS Number: 16032-35-2

This technical guide provides an in-depth overview of **Quinolin-8-ylmethanol**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical identity, physical properties, a detailed experimental protocol for its synthesis via the reduction of a carboxylic acid precursor, and discusses its potential biological activities based on related quinoline structures.

Chemical and Physical Properties

Quinolin-8-ylmethanol is a solid at room temperature. Its key identifying information and computed physical properties are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	quinolin-8-ylmethanol	PubChem
CAS Number	16032-35-2	PubChem
Molecular Formula	C ₁₀ H ₉ NO	PubChem
Molecular Weight	159.18 g/mol	PubChem
InChI	InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2	PubChem
InChIKey	BGLZVNYGUGILJU-UHFFFAOYSA-N	PubChem
SMILES	C1=CC2=C(C(=C1)CO)N=CC=C2	PubChem

Synthesis of Quinolin-8-ylmethanol

A plausible and widely applicable method for the synthesis of **Quinolin-8-ylmethanol** is the reduction of a suitable precursor, such as quinoline-8-carboxylic acid or its ester derivative, using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄). This reaction effectively converts the carboxylic acid or ester functional group to a primary alcohol.[1][2][3]

Experimental Protocol: Reduction of Quinoline-8-carboxylic Acid with Lithium Aluminium Hydride

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using LiAlH₄ and is adapted from established chemical literature.[4][5][6]

Materials:

- Quinoline-8-carboxylic acid
- Lithium Aluminium Hydride (LiAlH₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- 10% Sulfuric acid (H_2SO_4)
- Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus and plates (silica gel)
- Appropriate developing solvent for TLC (e.g., dichloromethane)

Procedure:

- Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of a slight excess of Lithium Aluminium Hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen).
- Addition of Reactant: A solution of quinoline-8-carboxylic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH_4 at a rate that maintains a gentle reflux.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography. A small aliquot of the reaction mixture is carefully quenched and spotted on a TLC plate alongside the starting material. The reaction is considered complete when the starting material spot is no longer visible.

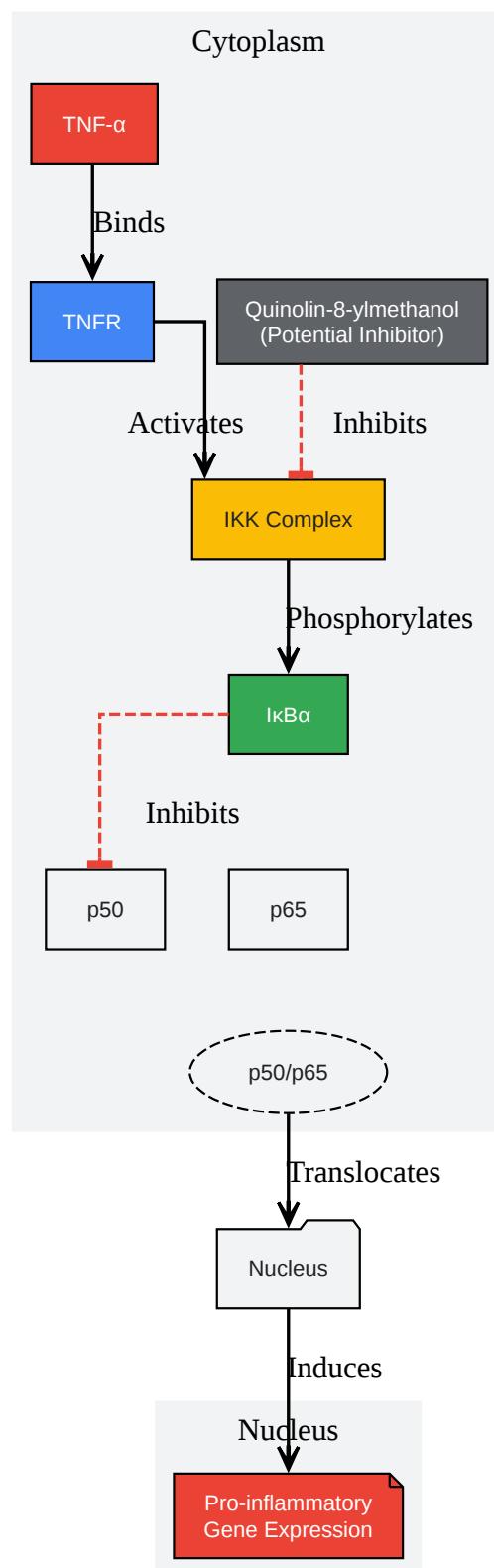
- Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄. This is followed by the addition of 10% sulfuric acid until a clear solution is obtained.^[4]
- Workup: The ethereal layer is separated using a separatory funnel. The aqueous layer is then extracted with two additional portions of diethyl ether.
- Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **Quinolin-8-ylmethanol** can be further purified by recrystallization or column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for **Quinolin-8-ylmethanol** is not extensively available, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.^{[7][8][9][10][11]} Notably, derivatives of 8-hydroxyquinoline, a structurally similar compound, have been identified as inhibitors of histone demethylases and modulators of the NF-κB signaling pathway.^{[12][13][14][15][16][17][18][19]}

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial signaling cascade that plays a key role in inflammation, immunity, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.^{[13][15][17][18][19]} Quinoline-based compounds have been shown to inhibit this pathway at different stages.^{[13][15][17][18][19]}

Below is a representative diagram illustrating a potential mechanism of action for a quinoline-based inhibitor targeting the NF-κB signaling pathway.



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Caption: Potential inhibition of the NF-κB signaling pathway by **Quinolin-8-ylmethanol**.

This diagram illustrates a plausible mechanism where a quinoline derivative, such as **Quinolin-8-ylmethanol**, could inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of I κ B α . This action would keep the NF- κ B dimer (p50/p65) sequestered in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes. This represents a key area for further investigation into the therapeutic potential of **Quinolin-8-ylmethanol** and its analogues.

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